Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate is an organic compound with the molecular formula C14H15ClO4 It is a derivative of propanedioic acid and features a chlorophenyl group attached to a prop-2-en-1-yl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(4-chlorophenyl)prop-2-enoic acid
Reduction: Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanediol
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 2-[3-(4-chlorophenyl)prop-2-enyl]propanedioate
- Dimethyl 3-(4-chlorophenyl)-2-propenylmalonate
- Propanedioic acid, [(2E)-3-(4-chlorophenyl)-2-propenyl]-,dimethyl ester
Uniqueness
Dimethyl [3-(4-chlorophenyl)prop-2-en-1-yl]propanedioate is unique due to its specific structural features, such as the presence of a chlorophenyl group and the prop-2-en-1-yl chain
Eigenschaften
CAS-Nummer |
164527-51-9 |
---|---|
Molekularformel |
C14H15ClO4 |
Molekulargewicht |
282.72 g/mol |
IUPAC-Name |
dimethyl 2-[3-(4-chlorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C14H15ClO4/c1-18-13(16)12(14(17)19-2)5-3-4-10-6-8-11(15)9-7-10/h3-4,6-9,12H,5H2,1-2H3 |
InChI-Schlüssel |
ABARYEIIAAJSGB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CC=CC1=CC=C(C=C1)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.